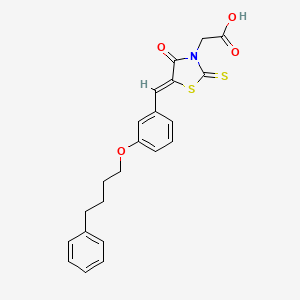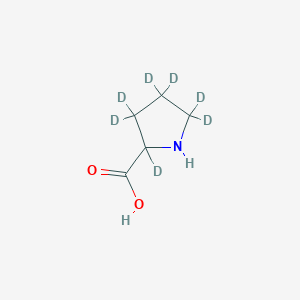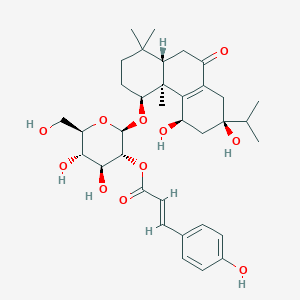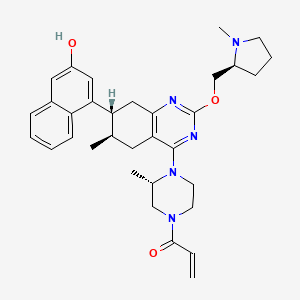
AChE/hCA I/II-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/hCA I/II-IN-1 is a potent inhibitor of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II). This compound has shown significant potential in the treatment of diseases such as glaucoma, Alzheimer’s disease, and diabetes due to its ability to inhibit these enzymes effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AChE/hCA I/II-IN-1 involves the preparation of nitrogen, phosphorus, selenium, and sulfur-containing heterocyclic compounds. These compounds are synthesized through a series of reactions involving the use of various reagents and catalysts. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of industrial-grade reagents, large-scale reactors, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: AChE/hCA I/II-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reactions occur efficiently .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory properties. These derivatives are often tested for their efficacy in inhibiting AChE and hCA I/II enzymes .
Aplicaciones Científicas De Investigación
AChE/hCA I/II-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition mechanisms and develop new inhibitors. In biology, it is used to investigate the role of AChE and hCA I/II in various physiological processes. In medicine, it is explored for its potential in treating diseases such as glaucoma, Alzheimer’s disease, and diabetes. In the industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
AChE/hCA I/II-IN-1 exerts its effects by inhibiting the activity of AChE and hCA I/II enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the inhibition of hCA I/II helps in reducing intraocular pressure in glaucoma patients .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to AChE/hCA I/II-IN-1 include other AChE and hCA inhibitors such as tacrine, donepezil, and acetazolamide. These compounds also inhibit the activity of AChE and hCA enzymes but differ in their chemical structures and inhibitory potency .
Uniqueness: this compound is unique due to its dual inhibitory action on both AChE and hCA I/II enzymes. This dual inhibition makes it a promising candidate for treating multiple diseases simultaneously. Additionally, its high inhibitory potency and specificity towards these enzymes set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H13N3S |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
4-benzyl-6-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H13N3S/c16-15-17-12(9-11-5-2-1-3-6-11)10-13(18-15)14-7-4-8-19-14/h1-8,10H,9H2,(H2,16,17,18) |
Clave InChI |
ZUDXOSDKHSIVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



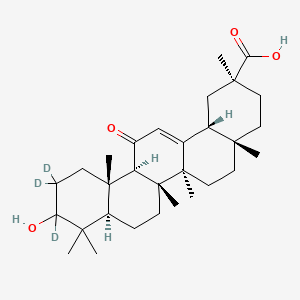
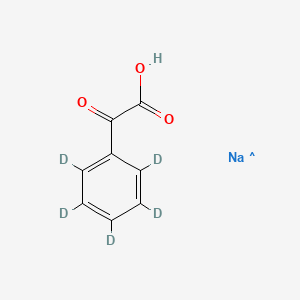
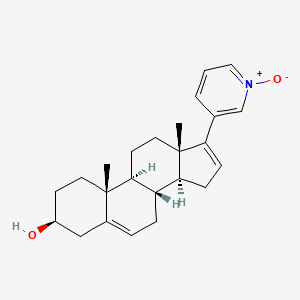
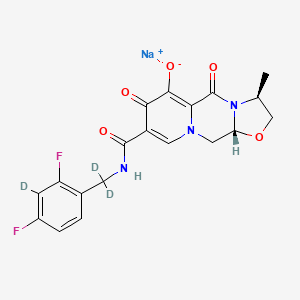
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)



